molecular formula C12H15N5O2 B2516785 4-amino-N-(6-methoxypyridin-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1495241-34-3

4-amino-N-(6-methoxypyridin-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2516785
CAS No.: 1495241-34-3
M. Wt: 261.285
InChI Key: CMUPCCYLQWOPPS-UHFFFAOYSA-N
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Description

4-amino-N-(6-methoxypyridin-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with amino, methoxypyridinyl, and carboxamide groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(6-methoxypyridin-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions:

    Methoxypyridinyl Group Addition: The methoxypyridinyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using a methoxypyridine boronic acid or halide.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(6-methoxypyridin-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazole ring or the methoxypyridinyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts for Suzuki or Heck coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-amino-N-(6-methoxypyridin-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-amino-N-(6-methoxypyridin-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity. The methoxypyridinyl group can enhance binding affinity and specificity to the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(6-methoxypyridin-3-yl)benzamide: Shares the methoxypyridinyl group but differs in the core structure, which is a benzamide instead of a pyrazole.

    1,3-dimethyl-1H-pyrazole-5-carboxamide: Lacks the amino and methoxypyridinyl groups, resulting in different chemical properties and applications.

Uniqueness

4-amino-N-(6-methoxypyridin-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxypyridinyl group enhances its potential as a ligand for enzyme inhibition and receptor binding, distinguishing it from other similar compounds.

Biological Activity

4-amino-N-(6-methoxypyridin-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a methoxypyridinyl group and a pyrazole core, which contribute to its potential as a therapeutic agent. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C12H15N5O2
Molecular Weight 245.28 g/mol
InChI Key InChI=1S/C12H15N5O2/c1-7-10(13)11(17(2)16-7)12(18)15-8-4-5-9(19-3)14-6-8/h4-6H,13H2,1-3H3,(H,15,18)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological pathways. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This is particularly relevant in the context of anti-inflammatory and anticancer activities.
  • Receptor Interaction : The methoxypyridinyl group enhances binding affinity to certain receptors, potentially modulating signaling pathways associated with disease processes.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study reported that compounds similar to this compound showed effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary data suggest it exhibits activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Case Studies

Several studies have focused on the biological activities of pyrazole derivatives:

  • Study on Cancer Cell Lines : A recent investigation assessed the cytotoxic effects of various pyrazole derivatives on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that this compound significantly reduced cell viability compared to controls .
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced levels of inflammatory markers (TNF-alpha and IL-6), supporting its anti-inflammatory potential .

Properties

IUPAC Name

4-amino-N-(6-methoxypyridin-3-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-7-10(13)11(17(2)16-7)12(18)15-8-4-5-9(19-3)14-6-8/h4-6H,13H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUPCCYLQWOPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N)C(=O)NC2=CN=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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